2-(4-chlorophenoxy)-1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13-19(25-17-6-4-3-5-7-17)14(2)22(21-13)18(23)12-24-16-10-8-15(20)9-11-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEJNVNOETZDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)Cl)C)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-1-(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antileishmanial properties, cytotoxicity, and structure-activity relationship (SAR) based on diverse research findings.
Chemical Structure
The chemical structure of the compound is depicted as follows:
This structure features a chlorophenoxy group and a pyrazole moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of the compound has been primarily evaluated in the context of its antileishmanial properties. Leishmaniasis is a significant global health issue caused by protozoan parasites of the Leishmania genus. The search for effective treatments is ongoing due to the emergence of drug resistance.
Antileishmanial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit promising antileishmanial activity. Specifically, compounds similar to This compound have shown efficacy against Leishmania infantum and Leishmania amazonensis.
- In Vitro Studies : The compound was tested against various strains of Leishmania. For instance, one study reported IC50 values indicating effective inhibition of L. infantum and L. amazonensis at concentrations lower than those required for traditional treatments like pentamidine .
| Compound | Target Strain | IC50 (mM) |
|---|---|---|
| 2-(4-Chlorophenoxy)-... | L. infantum | 0.059 |
| 2-(4-Chlorophenoxy)-... | L. amazonensis | 0.070 |
Cytotoxicity
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. The cytotoxic effects of This compound were assessed using mammalian cell lines.
- Results : The compound exhibited lower cytotoxicity compared to standard antileishmanial agents, suggesting a favorable therapeutic window .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the pyrazole structure significantly impact biological activity. The presence of the chlorophenoxy group enhances lipophilicity and facilitates better interaction with the target enzyme or receptor involved in the leishmaniasis lifecycle.
Key Findings:
- Substituent Effects : The introduction of various substituents on the pyrazole ring can modulate both potency and selectivity against leishmanial strains.
- Molecular Modeling : Computational studies have suggested optimal orientations and electronic properties that enhance binding affinity to target proteins .
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in treating leishmaniasis:
- Study on 4-(1H-Pyrazol-1-Yl)Benzenesulfonamide Derivatives : This study evaluated similar compounds and found significant activity against L. infantum with promising safety profiles .
- Comparative Analysis with Existing Treatments : A comparative study showed that certain derivatives had IC50 values comparable to traditional drugs but with reduced toxicity, indicating their potential as safer alternatives for leishmaniasis treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Diazenyl-Substituted Pyrazoles
- Example: (Z)-1-(4-Chlorophenyl)-2-(3,5-Dimethyl-4-(p-nitrophenyldiazenyl)-1H-pyrazol-1-yl)ethanone (Compound 28) Structure: Features a p-nitrophenyldiazenyl (-N=N-C₆H₄-NO₂) group instead of phenylthio. Synthesis: Diazotization followed by coupling with pyrazole intermediates under reflux in DMF/K₂CO₃ . Key Differences:
- Electronic Effects : Nitro groups are electron-withdrawing, reducing electron density on the pyrazole ring compared to the electron-rich phenylthio group in the target compound.
- Bioactivity : Compound 28 showed moderate antibacterial activity (MIC: 12.5–25 µg/mL) but lower antifungal potency than the phenylthio analog .
Halogenated Derivatives
- Example: 2-(2,4-Dichlorophenoxy)-1-(1H-Pyrazol-1-yl)ethanone Structure: Simpler pyrazole lacking methyl and sulfur substituents, with a 2,4-dichlorophenoxy group. Properties:
- Molecular Weight : 271.1 g/mol
- logP : ~3.5 (lower lipophilicity than the target compound) .
Antimicrobial Activity
- Target Compound: Limited direct data, but sulfur-containing analogs generally exhibit enhanced Gram-negative activity due to improved membrane penetration .
- Diazenyl Analogs: Compound 22 (p-Cl substituent): Most potent in its series (MIC: 6.25 µg/mL against S. aureus and E. coli) . Compound 28 (p-NO₂ substituent): Moderate activity (MIC: 25 µg/mL) .
- Halogenated Analog (2,4-dichloro) : Weak activity (MIC >50 µg/mL), emphasizing the role of methyl and sulfur groups in bioactivity .
Cytotoxicity and Selectivity
- Diazenyl Derivatives : Compound 22 showed low cytotoxicity (IC₅₀ >100 µM in DLA cells), suggesting a favorable therapeutic index .
Physicochemical and Structural Comparisons
| Property | Target Compound | Diazenyl Analog (28) | Halogenated Analog |
|---|---|---|---|
| Molecular Weight | 386.9 | 397.81 | 271.1 |
| logP | 4.416 | ~3.8 | ~3.5 |
| Key Substituent | Phenylthio (-SPh) | p-Nitro-diazenyl | 2,4-Dichlorophenoxy |
| Antibacterial Potency | Moderate (inferred) | Moderate | Low |
| Synthetic Complexity | High (S-alkylation) | Moderate | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
